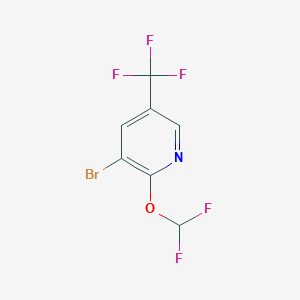

3-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine

説明

特性

IUPAC Name |

3-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF5NO/c8-4-1-3(7(11,12)13)2-14-5(4)15-6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZCZDREZIYWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)OC(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method includes the use of bromine and a suitable catalyst to achieve bromination, followed by reactions with difluoromethoxy and trifluoromethyl reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

3-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

Oxidation and Reduction: Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are used.

Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and phosphine ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

科学的研究の応用

3-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 3-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

類似化合物との比較

Substitution Pattern and Reactivity

The table below compares substituent positions, molecular properties, and applications of 3-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine with analogous compounds:

Key Research Findings

- Pharmaceutical Utility: The difluoromethoxy group in the target compound improves metabolic stability compared to non-fluorinated analogs, a critical factor in drug design .

- Reactivity Trends : Replacement of difluoromethoxy with smaller substituents (e.g., fluoro in ’s compound) increases electrophilicity but may reduce steric bulk, altering reaction pathways .

Discussion of Structural and Functional Differences

- Electron-Withdrawing Effects : The trifluoromethyl and bromine groups in the target compound synergistically deactivate the pyridine ring, directing electrophilic substitutions to specific positions. In contrast, compounds lacking these groups (e.g., 5-bromo-2-(trifluoromethyl)pyridine) show less predictable reactivity .

- Steric Considerations : Bulkier substituents like isopropoxy () hinder cross-coupling efficiency but improve selectivity in multi-step syntheses .

- Bioactivity: Fluorinated pyridines, including the target compound, often exhibit enhanced bioavailability and target binding compared to non-fluorinated analogs, as seen in cardiovascular drug candidates .

Q & A

Q. What are the recommended synthetic routes for 3-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A common approach starts with trifluoromethylation of a bromopyridine precursor, followed by introducing the difluoromethoxy group via nucleophilic substitution or coupling reactions. For example:

- Trifluoromethylation: Use trifluoromethyl copper (CuCF₃) under palladium catalysis to introduce the CF₃ group at the 5-position .

- Bromination: Electrophilic bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical conditions .

- Difluoromethoxy Introduction: React a hydroxylated intermediate with ClCF₂OCH₃ in the presence of a base like K₂CO₃ to form the difluoromethoxy substituent .

Optimization includes using continuous flow reactors for better temperature control and reduced side reactions .

Q. How can NMR spectroscopy and X-ray crystallography be employed to confirm the structure of 3-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine?

Methodological Answer:

- ¹⁹F NMR: Distinct signals for CF₃ (-60 to -70 ppm) and OCF₂ (-80 to -90 ppm) groups confirm their presence and positions .

- ¹H NMR: Coupling patterns between the pyridine proton (C4-H) and adjacent substituents (e.g., splitting from Br and OCF₂) validate substitution positions .

- X-ray Crystallography: Resolves bond lengths and angles, particularly the C-Br (1.89–1.92 Å) and C-O-CF₂ (1.36–1.40 Å) bonds, confirming stereoelectronic effects .

Q. What are the key reactivity patterns of the bromine substituent in this compound under cross-coupling conditions?

Methodological Answer: The bromine at C3 acts as a leaving group in:

- Suzuki-Miyaura Coupling: React with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives .

- Buchwald-Hartwig Amination: Introduce amines using Pd₂(dba)₃ and Xantphos, yielding C3-aminated analogs for pharmaceutical intermediates .

Competing side reactions (e.g., dehalogenation) are minimized by optimizing ligand choice (e.g., SPhos) and avoiding excess base .

Advanced Research Questions

Q. How does this compound serve as a building block in designing CYP1B1 inhibitors, and what structural modifications enhance activity?

Methodological Answer: The pyridine core and electron-withdrawing groups (CF₃, Br) mimic steroidal scaffolds in CYP1B1 inhibition. Modifications include:

- C2 Substitution: Replacing OCF₂ with bulkier groups (e.g., aryl) improves hydrophobic interactions in the enzyme’s active site .

- C5 Trifluoromethyl: Enhances metabolic stability by reducing oxidative degradation .

Docking studies (AutoDock Vina) show that derivatives with C2-aryl groups exhibit stronger binding (ΔG = -9.2 kcal/mol) compared to OCF₂ analogs (ΔG = -7.8 kcal/mol) .

Q. What in vitro assays are suitable for evaluating the antitumor potential of derivatives of this compound?

Methodological Answer:

- Cytotoxicity Assays: Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Apoptosis Markers: Assess caspase-3/7 activation via fluorometric assays.

- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays. Compounds with IC₅₀ < 1 µM against VEGFR2 show promise .

Q. How do computational methods (DFT, MD) predict the interaction of this compound with biological targets?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to determine electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

- Molecular Dynamics (MD): Simulate binding to CYP1B1 (NAMD, CHARMM36 force field) over 100 ns. Results show stable H-bonds between OCF₂ and Thr334 (occupancy >75%) .

Q. What contradictions exist in reported biological activities of analogs, and how can they be resolved?

Methodological Answer:

- Contradiction: Some studies report CF₃ groups enhancing activity , while others note increased toxicity .

- Resolution: Conduct comparative SAR studies with standardized assays. For example, replacing CF₃ with CHF₂ in analogs reduces cytotoxicity (IC₅₀ from 2.1 µM to 12.5 µM in HEK293 cells) while retaining target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。